Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate
Description
Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate is a benzoate ester derivative featuring a substituted phenyl ring with amino, aminomethyl, and bromo groups.
Properties
Molecular Formula |
C15H15BrN2O2 |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-15(19)11-5-3-2-4-10(11)13-9(8-17)6-7-12(16)14(13)18/h2-7H,8,17-18H2,1H3 |
InChI Key |
DQJNOTPUHJSSRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C(C=CC(=C2N)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Center
The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
Key Findings:
-
Buchwald–Hartwig Amination : Reacts with secondary amines (e.g., morpholine, piperidine) under palladium catalysis to yield aryl amines. For example, coupling with morpholine at 100°C in toluene produces a substituted derivative with 85% yield .
-
Suzuki–Miyaura Coupling : Forms biaryl products when reacted with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in DMF at 80°C .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Amination | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | Aryl amine | 78–85 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Biaryl derivative | 62–70 |
Reactivity of the Aminomethyl Group
The primary amine at position 6 participates in condensation and acylation reactions:
Acylation:
-
Reacts with acetyl chloride in THF at 0°C to form N-acetylated derivatives (92% yield) .
-
Forms Schiff bases when treated with aldehydes (e.g., benzaldehyde) under acidic conditions .
Condensation:
-
With 1,2-diketones (e.g., glyoxal), it undergoes cyclocondensation to yield 1,2,4-triazine derivatives, a reaction optimized using ammonium acetate in acetic acid .
| Reaction | Reagents | Product Class | Yield (%) |
|---|---|---|---|
| Acylation | Ac₂O, THF | Acetylated amine | 88–92 |
| Schiff Base Formation | Benzaldehyde, HCl | Imine | 74 |
Ester Hydrolysis and Transesterification
The methyl benzoate group is susceptible to hydrolysis and alcohol exchange:
-
Hydrolysis : Treatment with NaOH in MeOH/H₂O (1:1) at 60°C cleaves the ester to form the corresponding carboxylic acid (quantitative yield) .
-
Transesterification : Reacts with ethanol in the presence of H₂SO₄ to yield ethyl benzoate derivatives .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its bromine and aminomethyl substituents:
Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate exhibit notable antimicrobial activity. A study evaluating various substituted quinazolinones found that compounds with similar structural motifs displayed significant inhibition against bacterial strains, suggesting potential utility in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. These effects are attributed to the compound's ability to interfere with cellular signaling pathways involved in cell growth and survival .
Enzyme Inhibition
Another important application is in enzyme inhibition. Compounds related to this compound have been evaluated as inhibitors of various enzymes, including those involved in inflammatory responses and metabolic disorders. For instance, some studies have focused on their role as acetylcholinesterase inhibitors, which are relevant for conditions such as Alzheimer's disease .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A series of studies demonstrated that compounds derived from this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that modifications at specific positions on the phenyl ring significantly influenced activity levels .
- Anticancer Mechanisms :
- Enzymatic Activity :
Mechanism of Action
The mechanism of action of Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- Bromo Substituent: The 3-bromo group increases molecular weight and polarizability compared to non-halogenated analogs (e.g., methyl 2-[2-amino-6-(aminomethyl)phenyl]benzoate). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity at adjacent positions.
- Aminomethyl Group: The 6-aminomethyl moiety introduces additional hydrogen-bonding capacity, improving aqueous solubility relative to methyl or phenyl-substituted analogs like 4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4a) .
- Amino Group: The 2-amino group facilitates nucleophilic interactions, contrasting with ester or aryl substituents in related compounds (e.g., methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5a–c)) .
Physicochemical Properties
Hypothetical Data Table (Based on Structural Trends):
Notes:
- Bromine increases molecular weight by ~80 g/mol compared to non-brominated analogs.
- Aminomethyl and amino groups enhance water solubility via hydrogen bonding, whereas phenyl and methyl groups favor organic solvents.
Biological Activity
Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its antibacterial and anticancer properties, based on recent research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a bromine atom and amino groups that contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of this compound against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Microorganisms
| Microorganism | Zone of Inhibition (mm) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 16 | Higher than Ciprofloxacin |
| Escherichia coli | 14 | Comparable to Ketonaxol |
| Pseudomonas aeruginosa | 12 | Lower than standard drugs |
| Klebsiella pneumonia | 15 | Higher than Ciprofloxacin |
The studies indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus , with a zone of inhibition ranging from 10 to 16 mm . This suggests that the structural features, particularly the presence of amino groups, enhance the compound's interaction with bacterial cell walls, thereby inhibiting growth more effectively than standard antibiotics like Ciprofloxacin and Ketonaxol .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity. Research indicates that it may act as an inhibitor of key signaling pathways involved in cancer cell proliferation.
Table 2: Anticancer Activity Summary
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.5 | Inhibition of cell migration |
| HeLa (Cervical Cancer) | 4.5 | Disruption of cell cycle progression |
The compound was found to induce apoptosis in MCF-7 cells at concentrations as low as 5 µM , indicating a potent effect on breast cancer cells. Additionally, it inhibited cell migration in A549 lung cancer cells, suggesting potential utility in preventing metastasis .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling, leading to reduced proliferation and increased apoptosis.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been noted, which can lead to oxidative stress and subsequent cell death.
Case Studies
A recent case study evaluated the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity when used alongside established drugs, suggesting a synergistic effect that could be leveraged for more effective treatment regimens .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise substitution approach is commonly employed for structurally similar brominated benzoates. For example, trichlorotriazine intermediates can undergo sequential nucleophilic substitutions with phenols or amines under controlled temperatures (e.g., 35°C) and in the presence of bases like DIPEA (N,N-diisopropylethylamine) to achieve regioselectivity . Optimization involves adjusting reaction times (6–46 hours) and stoichiometric ratios (1.0–1.6 equiv. of reagents) to minimize byproducts.
Q. How can the purity of intermediates and final products be validated during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, particularly for brominated aromatic intermediates. Solvent systems such as methanol/water gradients or ethyl acetate/hexane mixtures (used in column chromatography) are effective for isolating aminomethyl-substituted derivatives . Mass spectrometry (MS) and H/C NMR should confirm molecular weight and structural integrity, with attention to bromine's characteristic isotopic patterns in MS .
Q. What spectroscopic techniques are critical for characterizing the amino and bromine functional groups in this compound?
- Methodological Answer :
- Bromine : H NMR coupling patterns (e.g., para-bromine substituents show deshielded aromatic protons) and X-ray crystallography (if crystalline) .
- Amino groups : FT-IR for N–H stretching (3200–3400 cm) and H NMR integration of NH protons. For tertiary amines, C NMR can resolve steric effects on chemical shifts .
Advanced Research Questions
Q. How do electronic effects of the bromine and aminomethyl substituents influence reactivity in downstream functionalization?
- Methodological Answer : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. The aminomethyl group, however, acts as an electron donor via resonance, creating competing regioselectivity. Computational studies (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with boronic acids (e.g., 2-bromophenylboronic acid) can confirm cross-coupling efficiency .
Q. How should researchers address contradictory data in reaction yields when scaling up synthesis?
- Methodological Answer : Scale-up discrepancies often arise from inefficient heat/mass transfer. For example, reflux conditions in xylene (as used in triazine syntheses) may require microwave-assisted heating to improve consistency. Kinetic profiling (e.g., in situ IR monitoring) identifies bottlenecks, while DOE (Design of Experiments) optimizes variables like solvent volume and agitation .
Q. What strategies mitigate competing side reactions during the introduction of the aminomethyl group?
- Methodological Answer : Protecting groups (e.g., tert-butoxycarbonyl, Boc) for primary amines prevent undesired nucleophilic attacks. Reductive amination under hydrogenation (H, Pd/C) or using sodium cyanoborohydride minimizes over-alkylation. Monitoring by TLC with ninhydrin staining ensures reaction progression .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for assigning substituent positions. For example, in 2-amino-4-(4-bromophenyl) derivatives, crystallography confirms dihedral angles between aromatic rings and hydrogen-bonding networks involving NH groups . SC-XRD also validates steric effects from ortho-bromine on adjacent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
